molecular formula C6H18N4 B1216632 Tris(2-aminoethyl)amine CAS No. 4097-89-6

Tris(2-aminoethyl)amine

Cat. No. B1216632
CAS RN: 4097-89-6
M. Wt: 146.23 g/mol
InChI Key: MBYLVOKEDDQJDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tris(2-aminoethyl)amine is synthesized through various methods, including the reaction of triethanolamine with thionyl chloride in chloroform, followed by reaction with potassium phthalimide in DMF at 70°C to form 2,2′,2″-triphthalimidotriethylamine, which is then hydrolyzed. The final product is obtained by neutralizing the tren salt with KOH in methanol, achieving an overall yield of up to 65.4% (Kang Shou-xing, 2010).

Molecular Structure Analysis

The molecular structure of TREN derivatives has been analyzed through various methods, including X-ray diffraction. For example, a study on the L-alanine derivative of tris(2-methyl-2-aminoethyl)amine revealed cubic crystals with specific unit cell dimensions (S. Hajela et al., 2001).

Chemical Reactions and Properties

TREN forms complexes with various metal ions, displaying a range of chemical reactions and properties. For instance, it forms charge transfer complexes with π-acceptors like picric acid, o-chloranil, and tetracyanoquinolines, characterized by spectroscopic techniques (H. El‐Sheshtawy et al., 2016).

Physical Properties Analysis

The physical properties of TREN and its derivatives, such as solubility and crystalline structure, play a crucial role in its applications, particularly in forming metal complexes useful in magnetic resonance imaging (MRI) applications due to their water solubility (S. Hajela et al., 2001).

Chemical Properties Analysis

The chemical properties of TREN, including its protonation constants and the formation constants for its metal complexes, have been studied through potentiometric and spectrophotometric methods. These studies reveal its acidic nature and its ability to form stable complexes with iron(III) and gadolinium(III), which are of interest in various fields, including biochemistry and medical imaging (S. Hajela et al., 2001).

Scientific Research Applications

Molecular Complex Investigation

Tris(2-aminoethyl)amine (TREN) has been utilized in the study of intermolecular charge transfer complexes with various π-acceptors. Research by El‐Sheshtawy et al. (2016) employed spectroscopic techniques to explore these molecular complexes, revealing their stabilization through hydrogen bonds and dipole-dipole interactions. The study emphasizes TREN's role in understanding molecular interactions in both solid and liquid phases (El‐Sheshtawy et al., 2016).

Polymer-Supported Quenching Reagents

TREN has been incorporated into polymer-supported quenching reagents for parallel purification in chemical synthesis. The work of R. J. C. and Hodges (1997) discusses the use of TREN derivatives to quench excess reactants, highlighting its efficiency in isolating desired products through simple filtration and solvent evaporation (R. J. C. and Hodges, 1997).

Development of Heptadentate Ligands

In the field of coordination chemistry, TREN has been used to form Schiff bases, acting as tribasic heptadentate ligands. Malek et al. (1979) described the synthesis of these ligands and their application in forming complexes with various metal ions, indicating TREN's versatility in creating complex metal-ligand structures (Malek et al., 1979).

Catalysis in Polymerization Processes

Moreno et al. (2017) explored TREN's use in single-electron transfer living radical polymerization (SET-LRP). The study demonstrates TREN's effectiveness as a ligand in catalyzing polymerization processes, offering an economical and efficient alternative for technological applications (Moreno et al., 2017).

Synthesis of Homochiral Derivatives

Hajela et al. (2001) reported on the synthesis of homochiral TREN derivatives. These derivatives, especially in water-soluble forms, show promise for magnetic resonance imaging (MRI) applications. This research underscores TREN's potential in creating specialized molecules for biomedical imaging (Hajela et al., 2001).

Safety And Hazards

Tris(2-aminoethyl)amine causes severe skin burns and eye damage, is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) . It is also combustible .

Future Directions

Tris(2-aminoethyl)amine has been used to prepare molecular capsules and related supramolecular structures . It forms stable complexes with transition metals, especially those in the 2+ and 3+ oxidation states . Therefore, it has potential applications in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .

properties

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine
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InChI

InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLVOKEDDQJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N4
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DSSTOX Substance ID

DTXSID4063296
Record name 1,2-Ethanediamine, N,N-bis(2-aminoethyl)-
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Molecular Weight

146.23 g/mol
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Physical Description

Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Tris(2-aminoethyl)amine
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Vapor Pressure

0.02 [mmHg]
Record name Tris(2-aminoethyl)amine
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Product Name

Tris(2-aminoethyl)amine

CAS RN

4097-89-6, 14350-52-8
Record name Tris(2-aminoethyl)amine
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Record name Tris(2-aminoethyl)amine
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Record name N(1),N(1)-Bis(2-aminoethyl)-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)-
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Record name 1,2-Ethanediamine, N,N-bis(2-aminoethyl)-
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Record name N,N-bis(2-aminoethyl)ethylenediamine
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Record name NITRILOTRIETHYLAMINE
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Synthesis routes and methods

Procedure details

Approximately 140 mg of Pearlman's catalyst was added to a solution of compound 3-1 (1.2 mmol) in ethyl acetate (50 mL). The reaction mixture was placed under 50 psi of hydrogen for 1.5 hours. The catalyst was removed by filtration through Celite, and the solvent was removed. A solution of the debenzoylated, lipidic amino acid (1.2 mmol) and tris(2-aminoethyl)amine (0.31 mmol) was prepared in dichloromethane (12 mL). N-Hydroxybenzotriazole (1 mmol) and dicyclohexylcarbodiimide (1 mmol) were added in succession, and the reaction proceeded at room temperature for 24 hours. Dichloromethane was added, and the organic solution was washed with saturated sodium bicarbonate and brine, and dried with anhydrous magnesium sulfate. The product was purified by chromatography on silica gel (5% methanol in dichloromethane) producing 326 mg (45% yield). 1H NMR (300 MHz, CDCl3, TMS=0) d 6.98 (bs, 3H), 5.67 (bd, 3H) 4.50 (m, 3H), 3.60-3.00 (m, 20H), 2.62 (bs, 6H), 2.29 (m, 6H), 2.00-1.40 (m, 22H), 1.42 (s, 18H), 1.25 (bs,190H), 0.88 (t, 18H, J=6.9).
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
140 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,670
Citations
L Shen, J Zuo, Y Wang - Journal of Membrane Science, 2017 - Elsevier
Forward osmosis (FO) has drawn growing attention in recent years, while the lack of desirable FO membranes has been restricting its further development in industrial applications. In …
Number of citations: 75 www.sciencedirect.com
X Huang, X Chang, Q He, Y Cui, Y Zhai… - Journal of hazardous …, 2008 - Elsevier
A new tris(2-aminoethyl) amine (TREN) functionalized silica gel (SG-TREN) was prepared and investigated for selective solid-phase extraction (SPE) of trace Cr(III), Cd(II) and Pb(II) …
Number of citations: 126 www.sciencedirect.com
C Xu, Z Bacsik, N Hedin - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
Amine-modified sorbents are relevant to the capturing of dilute carbon dioxide from gas mixtures, and micro-/mesoporous polymers are promising substrates due to their rich chemistry. …
Number of citations: 66 pubs.rsc.org
JM Boon, TN Lambert, BD Smith… - The Journal of …, 2002 - ACS Publications
Sulfonamide and amide derivatives of tris(aminoethyl)amine (TREN) are known to facilitate phospholipid translocation across vesicle and erythrocyte membranes; that is, they act as …
Number of citations: 45 pubs.acs.org
LA Carpino, D Sadat-Aalaee… - The Journal of Organic …, 1990 - ACS Publications
1 was extraction with a phosphate bufferof pH 5.5 to remove the byproduct arising from dibenzofulvene (DBF) and 4-AMP. In the case of certain sequences, especially if methylene …
Number of citations: 130 pubs.acs.org
L Shen, Y Wang - Chemical Engineering Science, 2018 - Elsevier
Interfacially synthesized polyamide (PA) thin-film composite (TFC) membranes are widely employed in forward osmosis (FO) applications because of the easy fabrication and excellent …
Number of citations: 31 www.sciencedirect.com
J Kwak, AD Capua, E Locardi… - Journal of the American …, 2002 - ACS Publications
A new scaffold, TREN-(suc-OH) 3 where TREN is tris(2-aminoethyl)amine and suc is the succinic acid spacers, was incorporated to assemble triple helices composed of Gly-Nleu-Pro …
Number of citations: 96 pubs.acs.org
M Duggan, N Ray, B Hathaway, G Tomlinson… - Journal of the …, 1980 - pubs.rsc.org
The crystal structure of the title compounds [Cu(tren)(NH3)][ClO4]2(1) and K[Cu(NH3)5][PF6]3(2) have been determined by X-ray diffraction methods using three-dimensional …
Number of citations: 171 pubs.rsc.org
B Zhang, X Chen, A Pizzi, M Petrissans, S Dumarcay… - Polymers, 2023 - mdpi.com
Condensed tannin copolymerized with hyperbranched tris(2-aminoethyl)amine-urea formed by amine-amido deamination yields a particleboard thermosetting adhesive without any …
Number of citations: 6 www.mdpi.com
MS Tehrani, PA Azar, PE Namin, SM Dehaghi - 2013 - scirp.org
Recently, many attempts have been made to use carbon nanotubes in analytical chemistry, especially in adsorption of heavy metal ions from water. In this study, multiwalled carbon …
Number of citations: 71 www.scirp.org

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